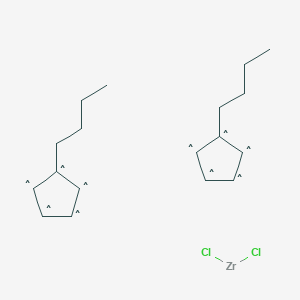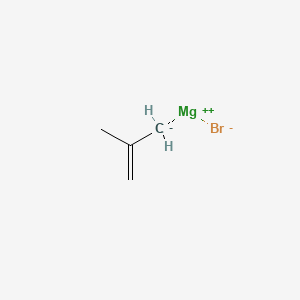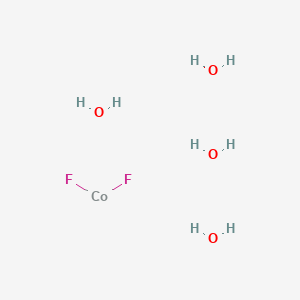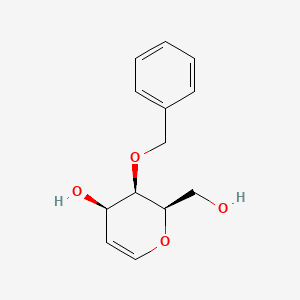
4-O-Benzyl-D-galactal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-Benzyl-D-galactal: is a carbohydrate intermediate utilized in the synthesis of a diverse line of pharmaceuticals and natural products. It is a derivative of D-galactal, where the hydroxyl group at the fourth position is replaced by a benzyl group. This compound is known for its significant potential in various chemical syntheses due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 4-O-Benzyl-D-galactal typically involves the benzylation of D-galactal. One common method includes dissolving D-galactal in dry dimethylformamide (DMF) and adding sodium hydride (NaH) in portions while maintaining the temperature between 0°C to 5°C. The mixture is then stirred for half an hour .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale benzylation reactions under controlled conditions to ensure high yield and purity. The use of protective groups and catalysts may also be employed to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-O-Benzyl-D-galactal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-O-Benzyl-D-galactal is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: It is used in the study of carbohydrate-protein interactions and enzyme mechanisms.
Medicine: The compound is a precursor in the synthesis of various pharmaceuticals, including antibiotics and anticancer agents.
Industry: It is utilized in the production of natural products and other chemical intermediates.
Wirkmechanismus
The mechanism of action of 4-O-Benzyl-D-galactal involves its ability to participate in glycosylation reactions. The benzyl group at the fourth position enhances its reactivity, allowing it to form glycosidic bonds with other molecules. This reactivity is crucial in the synthesis of oligosaccharides and other complex carbohydrates.
Vergleich Mit ähnlichen Verbindungen
3,4,6-Tri-O-benzyl-D-galactal: Another benzylated derivative of D-galactal, used in similar applications.
2,6-Anhydro-5-deoxy-3-O-(phenylmethyl)-D-arabino-hex-5-enitol: A related compound with different substitution patterns.
Uniqueness: 4-O-Benzyl-D-galactal is unique due to its specific substitution at the fourth position, which imparts distinct reactivity and makes it particularly useful in the synthesis of glycosides and other carbohydrate derivatives.
Eigenschaften
Molekularformel |
C13H16O4 |
|---|---|
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
(2R,3R,4R)-2-(hydroxymethyl)-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol |
InChI |
InChI=1S/C13H16O4/c14-8-12-13(11(15)6-7-16-12)17-9-10-4-2-1-3-5-10/h1-7,11-15H,8-9H2/t11-,12-,13-/m1/s1 |
InChI-Schlüssel |
OIWQZGBSQDJVJN-JHJVBQTASA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@@H](C=CO[C@@H]2CO)O |
Kanonische SMILES |
C1=CC=C(C=C1)COC2C(C=COC2CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




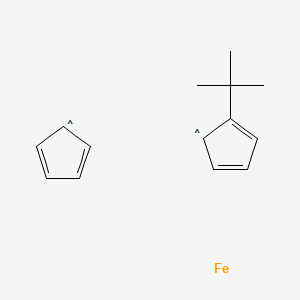




![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B12061290.png)
![[3-[2,2-bis[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12061294.png)

